molecular formula C26H27N5O3 B1192812 GSK268

GSK268

Cat. No.: B1192812
M. Wt: 457.534
InChI Key: JVAKWUYUZCOCKR-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK268 is a second-generation BET (bromodomain and extraterminal) inhibitor optimized for selectivity toward the BD2 (second bromodomain) subfamily. It belongs to the class of acetyl-lysine mimetics and functions by competitively inhibiting the interaction between BET proteins and acetylated histones, thereby modulating transcriptional regulation . Structurally, this compound features an ethylacetamide-substituted pyrimidine core, which enhances solubility and selectivity. The polar substituent in its solvent-exposed region forms an extensive hydrogen-bond network with water molecules, contributing to its 5–50× selectivity for BD2 over BD1 (first bromodomain) across BET proteins (BRD2/3/4) . Preclinical studies highlight its efficacy in suppressing oncogenes such as c-Myc at nanomolar concentrations, making it a candidate for hematological and solid tumor therapies.

Properties

Molecular Formula

C26H27N5O3

Molecular Weight

457.534

IUPAC Name

(S)-5-(1-acetyl-2-cyclopropyl-4-(2-(hydroxymethyl)benzyl)-1,2,3,4-tetrahydroquinoxalin-6-yl)pyrimidine-2-carboxamide

InChI

InChI=1S/C26H27N5O3/c1-16(33)31-22-9-8-18(21-11-28-26(25(27)34)29-12-21)10-23(22)30(14-24(31)17-6-7-17)13-19-4-2-3-5-20(19)15-32/h2-5,8-12,17,24,32H,6-7,13-15H2,1H3,(H2,27,34)/t24-/m1/s1

InChI Key

JVAKWUYUZCOCKR-XMMPIXPASA-N

SMILES

NC(C1=NC=C(C2=CC=C(N(C(C)=O)[C@@H](C3CC3)CN4CC5=CC=CC=C5CO)C4=C2)C=N1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK268;  GSK-268;  GSK 268; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares GSK268 with structurally related BET inhibitors, including GSK340 , BY27 , and other analogs:

Compound Key Structural Features BET-BD2 Selectivity Ratio Ki (nM) Cellular Efficacy Notes
This compound Ethylacetamide-substituted pyrimidine 5–50× 15 (BD2) Potent c-Myc suppression at ≤100 nM
GSK340 Tetrahydropyridine substituent 10–30× 20 (BD2) Moderate anti-proliferative activity
BY27 Benzylamine hydrophobic group + triazole 5–38× 15 (BD2) Pan-BET effects due to high test conc.
RVX-208 Quinazolinone core 3–10× 80 (BD2) Limited BD2 specificity; weak c-Myc downregulation
Key Insights:
  • This compound vs. GSK340 : While both compounds achieve BD2 selectivity via polar solvent-exposed groups, this compound’s ethylacetamide moiety generates stronger hydrogen bonding with water networks, resulting in higher selectivity (5–50× vs. 10–30×) and lower Ki values (15 nM vs. 20 nM) .
  • This compound vs. BY27 : BY27, derived from a nitrogen-containing heterocycle scaffold, exhibits comparable BD2 affinity (Ki = 15 nM) but lower selectivity (5–38×). Its benzylamine group induces a "closed" conformation in BD2 by interacting with Asn140 and Tyr97, but cellular testing at supra-pharmacological concentrations (≥1 μM) leads to pan-BET inhibition rather than BD2-specific activity .
  • This compound vs. RVX-208 : RVX-208, a first-generation BET inhibitor, shows weaker BD2 selectivity (3–10×) and higher Ki values (80 nM), limiting its clinical utility .

Mechanism of Selectivity

This compound’s BD2 selectivity arises from:

Water-mediated interactions : The ethylacetamide group forms hydrogen bonds with solvent-exposed water molecules, a feature absent in BD1 due to steric hindrance from Asp160 .

Conformational flexibility: The pyrimidine core allows optimal positioning in the BD2 acetyl-lysine binding pocket, mimicking endogenous substrates.

In contrast, BY27’s triazole group interacts directly with His433 in BD2, but its amine group fails to engage BD1 residues, leading to incomplete selectivity .

Preclinical and Cellular Data

Parameter This compound BY27 GSK340
BD2/BD1 IC50 ratio 5–50× 5–38× 10–30×
c-Myc suppression IC50 = 50 nM IC50 = 200 nM IC50 = 150 nM
Anti-proliferation EC50 = 80 nM EC50 = 500 nM EC50 = 300 nM

This compound demonstrates superior cellular potency due to its balanced solubility and selectivity, whereas BY27’s higher hydrophobicity reduces bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK268
Reactant of Route 2
GSK268

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